molecular formula C16H16ClFN2O B2750270 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide CAS No. 1286705-02-9

2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

Cat. No.: B2750270
CAS No.: 1286705-02-9
M. Wt: 306.77
InChI Key: MOSYOSFWLIFOEZ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a benzamide derivative featuring a chloro substituent at position 2, a fluoro group at position 4 on the benzene ring, and a cyclopropylamine moiety. The N-((1-methyl-1H-pyrrol-2-yl)methyl) group introduces a heteroaromatic pyrrole ring, which is methylated at the 1-position. The compound’s unique substitution pattern may influence its binding affinity, solubility, and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)14-7-4-11(18)9-15(14)17/h2-4,7-9,12H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSYOSFWLIFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with cyclopropylamine to yield 2-chloro-N-cyclopropyl-4-fluorobenzamide.

    Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced by reacting the benzamide intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole moiety.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that this compound acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist , which is associated with antidepressant and anxiolytic effects. CRF1 receptors are implicated in stress response and mood regulation, making this compound a candidate for treating anxiety and depression disorders. The ability to modulate these receptors may provide therapeutic benefits in managing stress-related conditions .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell function, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on related benzamide compounds has shown that they can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For example, studies have indicated that certain benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .

Case Study 1: CRF1 Receptor Antagonism

In a study focusing on CRF1 receptor antagonists, 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide was evaluated for its binding affinity and functional activity at the receptor site. Results indicated a strong affinity for the CRF1 receptor, supporting its potential use in treating anxiety disorders .

Case Study 2: Antibacterial Screening

A series of synthesized benzamide derivatives were screened for antibacterial activity against common pathogens. The results showed that compounds structurally similar to 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as penicillin and ciprofloxacin, highlighting the compound's potential as an antibacterial agent .

Case Study 3: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that certain benzamide derivatives induced apoptosis through mitochondrial dysfunction pathways. The efficacy of these compounds was measured using IC50 values, with some derivatives showing lower IC50 values than standard chemotherapeutics, indicating a promising avenue for further research into this compound's anticancer capabilities .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares structural motifs with several HDAC inhibitors, including MC1568 , Trichostatin-A , MS275 , and Tubastatin A hydrochloride (Table 1). Key differences include:

  • Chloro and Fluoro Substituents : The 2-chloro-4-fluoro substitution on the benzene ring distinguishes it from MC1568 (3-fluorophenyl) and Tubastatin A (unsubstituted benzamide). Halogenation often enhances lipophilicity and target engagement but may reduce solubility .
  • Cyclopropyl vs.
  • Pyrrole vs. Hydroxamate Zinc-Binding Groups : Unlike Trichostatin-A (hydroxamate) or Tubastatin A (benzamide-hydroxamate hybrid), this compound lacks a classical zinc-chelating group, suggesting a distinct inhibitory mechanism or reduced HDAC affinity .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) HDAC Inhibition (IC50)
2-Chloro-N-cyclopropyl-4-fluoro-... Benzamide 2-Cl, 4-F, N-cyclopropyl, N-(1-methyl-pyrrolylmethyl) ~365.8 (calculated) Not reported
MC1568 Benzamide 3-Fluorophenyl, 1-methyl-pyrrole 356.3 Class II HDAC selective
Trichostatin-A Hydroxamate Dimethylaminophenyl, heptadienamide 302.4 nM range (pan-HDAC)
Tubastatin A Benzamide-hydroxamate Tetrahydro-pyridoindole 380.9 HDAC6-selective
Physicochemical Properties
  • Hydrogen Bonding : The absence of a hydroxamate group limits hydrogen-bonding interactions compared to Trichostatin-A. However, the pyrrole NH and carbonyl oxygen may participate in weaker hydrogen bonds, influencing crystal packing or solubility .

Biological Activity

2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, identified by its CAS number 1286705-02-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is C16_{16}H16_{16}ClFN2_2O, with a molecular weight of 306.76 g/mol. Its structure features a benzamide core substituted with chlorine and fluorine atoms, as well as a cyclopropyl and pyrrole moiety, which may contribute to its unique biological properties.

PropertyValue
CAS Number1286705-02-9
Molecular FormulaC16_{16}H16_{16}ClFN2_2O
Molecular Weight306.76 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

Research on this compound has indicated its potential as a therapeutic agent. The compound's structural characteristics suggest it may interact with various biological targets. Preliminary studies have highlighted several areas of interest:

  • Antidepressant Activity : Similar compounds have been studied for their effects on the corticotrophin-releasing factor (CRF) receptors, which play a crucial role in stress response and mood regulation. For instance, related benzamide derivatives have shown promise in modulating stress-related behaviors in animal models .
  • Anticancer Properties : Benzamide derivatives are often investigated for their anticancer potential due to their ability to inhibit specific kinases involved in tumor growth. Compounds with similar structures have demonstrated moderate to high potency against various cancer cell lines . This suggests that 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide could be evaluated for similar activities.
  • Neuroprotective Effects : The presence of the pyrrole ring is noteworthy as pyrrole-containing compounds have been associated with neuroprotective effects in various studies. This warrants further investigation into the neuroprotective potential of this compound .

In Vitro Studies

A study focusing on the synthesis and biological evaluation of related benzamide derivatives showed that modifications in the aromatic ring significantly impacted their inhibitory activity against specific kinases involved in cancer progression. The results indicated that structural variations could enhance biological activity, emphasizing the need for systematic exploration of derivatives like 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide .

Q & A

Q. How to validate fluorescence properties for imaging applications?

  • Protocol :
  • Measure λₑₓ/λₑₘ (e.g., 280/340 nm) using a spectrofluorometer.
  • Test photostability under UV light (t₁/₂ > 60 min for live-cell imaging).
  • Compare quantum yield (Φ) to rhodamine B (Φ = 0.31) .

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